molecular formula C12H16N4O2S B500206 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 941904-75-2

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Katalognummer B500206
CAS-Nummer: 941904-75-2
Molekulargewicht: 280.35g/mol
InChI-Schlüssel: RHWPIJNIKWYCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and is found in a variety of drugs used in clinical therapy . It is known for its high affinity to biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The 1,2,4-triazole ring, a key component of the compound, exists in two tautomeric forms A and B, with 1H-1,2,4-triazole (A) being more stable than 4H-1,2,4-triazole (B) .

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of the antigen to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the B-cell receptor signaling pathway and inducing apoptosis in B-cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, with no significant effect on other kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. This compound has also been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies. In addition, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several advantages as a tool compound for research in the field of B-cell biology and immunology. It is a potent and selective inhibitor of BTK, which allows for the specific modulation of B-cell receptor signaling in vitro and in vivo. This compound has also been shown to have favorable pharmacokinetic properties, which make it suitable for use in animal models of B-cell malignancies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is a synthetic compound that may not fully recapitulate the complexity of the B-cell receptor signaling pathway in vivo. In addition, the effects of this compound may vary depending on the specific cell type and experimental conditions used.

Zukünftige Richtungen

There are several potential future directions for research on 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide and its role in the treatment of B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to BTK inhibition, which could help to guide patient selection and treatment strategies. Another area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which could improve the efficacy of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, including CLL and NHL.

Synthesemethoden

The synthesis of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves several steps, starting from the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminomethyl-1H-1,2,4-triazole to form the intermediate 2,4-dimethyl-N-(2-(1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound selectively inhibits BTK activity and induces apoptosis (programmed cell death) in B-cells, while sparing other immune cells. In vivo studies in animal models have demonstrated that this compound suppresses tumor growth and prolongs survival in CLL and NHL.

Eigenschaften

IUPAC Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-3-4-12(11(2)7-10)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPIJNIKWYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.